molecular formula C12H8BrNO2S B8456893 (4-Bromo-2-nitrophenyl)(phenyl)sulfane

(4-Bromo-2-nitrophenyl)(phenyl)sulfane

Cat. No.: B8456893
M. Wt: 310.17 g/mol
InChI Key: CPFAZLHYJCUWSP-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)(phenyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl group bonded via a sulfane (S–C) linkage to a substituted phenyl ring bearing bromo (Br) and nitro (NO₂) groups at the 4- and 2-positions, respectively. This compound belongs to the aryl sulfane family, which is notable for applications in organic synthesis, materials science, and pharmaceuticals due to their tunable electronic and steric properties .

Properties

Molecular Formula

C12H8BrNO2S

Molecular Weight

310.17 g/mol

IUPAC Name

4-bromo-2-nitro-1-phenylsulfanylbenzene

InChI

InChI=1S/C12H8BrNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H

InChI Key

CPFAZLHYJCUWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The bromo and nitro groups in (4-Bromo-2-nitrophenyl)(phenyl)sulfane introduce significant electronic and steric effects. Comparisons with other sulfane derivatives synthesized in highlight these differences:

Compound Substituents Yield (%) Purity (%) Key Properties
(4-Methoxyphenyl)(phenyl)sulfane –OCH₃ (electron-donating) 63 95 Higher solubility in polar solvents
Phenyl(p-tolyl)sulfane –CH₃ (weakly donating) 72 97 Moderate reactivity in coupling reactions
(4-Fluorophenyl)(phenyl)sulfane –F (electron-withdrawing) 86 99 Enhanced thermal stability
Target Compound –Br, –NO₂ (strongly withdrawing) Inferred lower yield N/A Predicted high reactivity in nucleophilic substitutions
  • Electronic Effects: The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), reducing electron density on the sulfur atom, which may enhance oxidative stability but reduce nucleophilicity compared to methoxy- or methyl-substituted analogs .

Crystallographic and Bonding Comparisons

Crystallographic data from related sulfonate and sulfane compounds () provide structural benchmarks:

Compound (Reference) S–C Bond Length (Å) S–O Bond Length (Å) Dihedral Angle (°)
4-Nitrophenyl 4-bromobenzenesulfonate 1.76 (S–C) 1.43 (S–O) 85.2 (aryl rings)
7-Bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphthofuran 1.82 (S–C) 1.49 (S=O) 72.5 (planarity)
Hypothesized Target Compound ~1.78–1.82 (S–C) N/A ~75–85°
  • The S–C bond in sulfanes is typically longer (1.78–1.82 Å) than S–O bonds in sulfonates (1.43–1.49 Å), reflecting differences in bonding character.
  • The dihedral angle between the two aryl rings in the target compound is expected to deviate from coplanarity due to steric clashes between Br and NO₂ groups, similar to sulfonate derivatives .

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